molecular formula C21H12N4O7 B393133 4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)BENZAMIDE

4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)BENZAMIDE

Cat. No.: B393133
M. Wt: 432.3g/mol
InChI Key: WYISPWNBMHELDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with nitro and isoindole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: Formation of the benzamide core through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the isoindole ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to form amines.

    Reduction: The compound can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides and isoindoles.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and isoindole groups could play a key role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzamide: Shares the benzamide core but lacks the isoindole group.

    5-nitroisoindole: Contains the isoindole group but lacks the benzamide core.

Uniqueness

4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)BENZAMIDE is unique due to the combination of nitro, isoindole, and benzamide functionalities, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H12N4O7

Molecular Weight

432.3g/mol

IUPAC Name

4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C21H12N4O7/c26-19(22-13-3-7-15(8-4-13)24(29)30)12-1-5-14(6-2-12)23-20(27)17-10-9-16(25(31)32)11-18(17)21(23)28/h1-11H,(H,22,26)

InChI Key

WYISPWNBMHELDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.